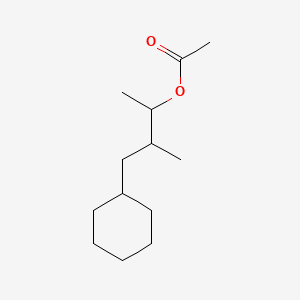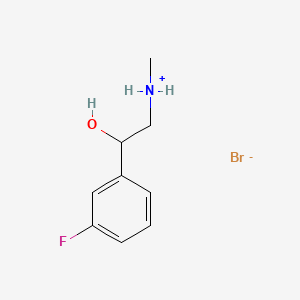
3-Fluoro-alpha-(methylaminomethyl)benzyl alcohol hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-alpha-(methylaminomethyl)benzyl alcohol hydrobromide is an organic compound with a unique structure that includes a fluorine atom, a methylamino group, and a benzyl alcohol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-alpha-(methylaminomethyl)benzyl alcohol hydrobromide typically involves the introduction of a fluorine atom into the benzyl alcohol structure. One common method is the nucleophilic substitution reaction where a fluorine source, such as potassium fluoride, reacts with a suitable precursor under specific conditions. The reaction is often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) to enhance the nucleophilicity of the fluoride ion .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available benzyl alcohol derivatives. The process includes steps such as halogenation, amination, and subsequent purification to obtain the final product in high yield and purity. The use of continuous flow reactors and automated synthesis platforms can improve the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-alpha-(methylaminomethyl)benzyl alcohol hydrobromide undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-alpha-(methylaminomethyl)benzyl alcohol hydrobromide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Fluoro-alpha-(methylaminomethyl)benzyl alcohol hydrobromide involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biochemical pathways. The methylamino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-alpha-(propylaminomethyl)benzyl alcohol hydrobromide: Similar structure but with a propylamino group instead of a methylamino group.
Phenylephrine: Contains a similar benzyl alcohol structure but lacks the fluorine atom.
Uniqueness
3-Fluoro-alpha-(methylaminomethyl)benzyl alcohol hydrobromide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
2794-40-3 |
|---|---|
Molekularformel |
C9H13BrFNO |
Molekulargewicht |
250.11 g/mol |
IUPAC-Name |
[2-(3-fluorophenyl)-2-hydroxyethyl]-methylazanium;bromide |
InChI |
InChI=1S/C9H12FNO.BrH/c1-11-6-9(12)7-3-2-4-8(10)5-7;/h2-5,9,11-12H,6H2,1H3;1H |
InChI-Schlüssel |
DVKSOXIURWXYHN-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH2+]CC(C1=CC(=CC=C1)F)O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




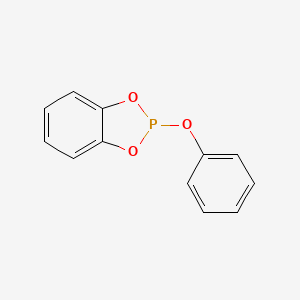
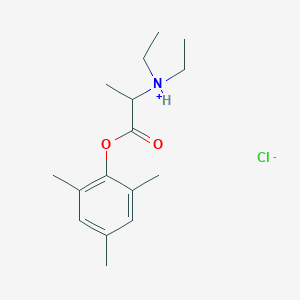
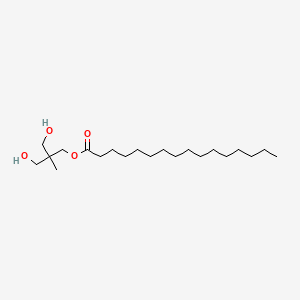

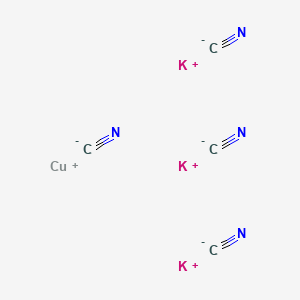
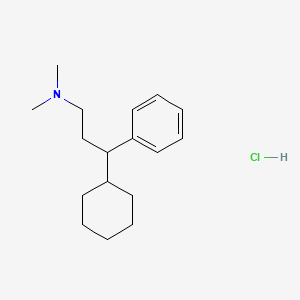

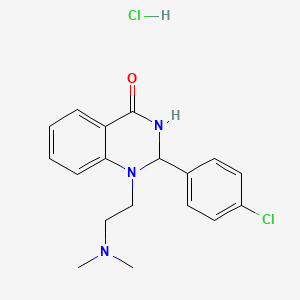
![4-[(2-fluorophenyl)methylene]-2-methyl-5(4H)-Oxazolone](/img/structure/B15342027.png)
![Propanenitrile, 3-[(1-phenyl-1H-tetrazol-5-yl)thio]-](/img/structure/B15342034.png)
